molecular formula C15H17N3O4S B4882474 N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide

N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide

Cat. No.: B4882474
M. Wt: 335.4 g/mol
InChI Key: YSVVNZDXGKELPV-UHFFFAOYSA-N
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Description

N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both nitro and sulfonamide functional groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide typically involves the reaction of 4-nitroaniline with 3-chloropropylbenzenesulfonamide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of solvents such as dimethylformamide or dimethyl sulfoxide can enhance the solubility of the reactants and improve the reaction rate.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Sodium hydroxide, potassium carbonate.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: Formation of N-{3-[(4-aminophenyl)amino]propyl}benzenesulfonamide.

    Substitution: Various substituted sulfonamides.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.

    Medicine: Explored for its potential use in drug development, particularly in designing new antibiotics.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

  • N-{3-[(4-methoxyphenyl)amino]propyl}benzenesulfonamide
  • N-{3-[(4-chlorophenyl)amino]propyl}benzenesulfonamide
  • N-{3-[(4-methylphenyl)amino]propyl}benzenesulfonamide

Comparison: N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. This makes it a versatile compound for synthetic and medicinal chemistry applications.

Properties

IUPAC Name

N-[3-(4-nitroanilino)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c19-18(20)14-9-7-13(8-10-14)16-11-4-12-17-23(21,22)15-5-2-1-3-6-15/h1-3,5-10,16-17H,4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVVNZDXGKELPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCCNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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